Cas no 2166697-80-7 (1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol)

1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- 1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol
- SCHEMBL6135485
- EN300-1921122
- 2166697-80-7
-
- インチ: 1S/C6H8BrNOS/c1-4(9)2-6-8-3-5(7)10-6/h3-4,9H,2H2,1H3
- InChIKey: IVFXUVWUBJWVLQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(CC(C)O)S1
計算された属性
- せいみつぶんしりょう: 220.95100g/mol
- どういたいしつりょう: 220.95100g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 61.4Ų
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1921122-1.0g |
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol |
2166697-80-7 | 1g |
$1343.0 | 2023-05-23 | ||
Enamine | EN300-1921122-5.0g |
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol |
2166697-80-7 | 5g |
$3894.0 | 2023-05-23 | ||
Enamine | EN300-1921122-0.1g |
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol |
2166697-80-7 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1921122-0.5g |
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol |
2166697-80-7 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1921122-1g |
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol |
2166697-80-7 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1921122-0.25g |
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol |
2166697-80-7 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1921122-0.05g |
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol |
2166697-80-7 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1921122-10.0g |
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol |
2166697-80-7 | 10g |
$5774.0 | 2023-05-23 | ||
Enamine | EN300-1921122-2.5g |
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol |
2166697-80-7 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1921122-10g |
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol |
2166697-80-7 | 10g |
$5774.0 | 2023-09-17 |
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
1-(5-bromo-1,3-thiazol-2-yl)propan-2-olに関する追加情報
Introduction to 1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol (CAS No. 2166697-80-7)
1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2166697-80-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol features a thiazole core substituted with a bromo group at the 5-position and an hydroxyl functionality at the 2-position of the propyl chain. The structural motif of this compound positions it as a valuable intermediate in the development of novel therapeutic agents, particularly those targeting complex biological pathways.
The thiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. Thiazole derivatives have been extensively explored for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of a bromo atom at the 5-position of the thiazole ring enhances the compound's reactivity, making it a versatile building block for further functionalization. The presence of an hydroxyl group in the propyl side chain adds another layer of chemical diversity, enabling various derivatization strategies such as etherification, esterification, or phosphorylation.
In recent years, there has been growing interest in thiazole-based compounds due to their demonstrated efficacy in modulating enzyme activity and receptor binding. For instance, studies have highlighted the potential of thiazole derivatives as kinase inhibitors, which are crucial in cancer therapy. The compound 1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol (CAS No. 2166697-80-7) fits into this category, as its structural features allow for interactions with biological targets involved in disease progression.
One notable application of this compound is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play a pivotal role in various cellular processes, and modulating their activity has emerged as a promising strategy for drug development. The bromo substituent on the thiazole ring can serve as a handle for covalent bond formation with cysteine residues in target proteins, facilitating the design of potent and selective inhibitors. Additionally, the hydroxyl group provides opportunities for hydrogen bonding or salt formation, enhancing binding affinity and pharmacokinetic properties.
Recent advancements in computational chemistry have further accelerated the discovery of novel thiazole derivatives like 1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol (CAS No. 2166697-80-7). Molecular docking studies have been instrumental in predicting binding modes and affinities to various biological targets. These virtual screening approaches have identified several lead compounds that exhibit promising activity against diseases such as cancer and neurodegenerative disorders. The structural versatility of this compound makes it an attractive candidate for further optimization through structure-based drug design.
The synthesis of 1-(5-bromo-1,3-thiazol-2-yl)propan-2-ol involves multi-step organic transformations that highlight its synthetic utility. The key steps typically include bromination of a thiazole precursor followed by nucleophilic substitution with propanal or its derivatives to introduce the hydroxyl group at the 2-position. These synthetic routes are amenable to scalability and can be adapted for large-scale production when required.
In conclusion,1-(5-bromo-1,3-thiazol-2-yloxy)propananone CAS No: 2166697 80 7 represents a significant advancement in pharmaceutical chemistry due to its structural features and potential biological applications. Its role as an intermediate in drug development underscores its importance in modern medicinal chemistry research. As our understanding of biological pathways continues to evolve,thiazole-based compounds like this one will remain at the forefront of therapeutic innovation.
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